(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative characterized by a complex heterocyclic framework. Its structure includes a pyrazol-3-one core substituted with a 4-(4-bromophenyl)-1,3-thiazol-2-yl group at position 2 and a hydrazinylidene moiety linked to a 2-hydroxyphenyl group at position 2. The Z-configuration of the hydrazinylidene group is critical for its stereoelectronic properties .
Key structural features include:
- 4-Bromophenyl-thiazole moiety: Enhances lipophilicity and may influence π-π stacking interactions due to the electron-withdrawing bromine atom.
- 5-Methyl substituent: Moderates steric effects and stabilizes the pyrazolone ring.
Synthetic routes for analogous pyrazol-3-one derivatives often involve condensation reactions between hydrazine derivatives and β-diketones or their equivalents, as seen in the work of Dorofeeva et al. .
Properties
Molecular Formula |
C19H14BrN5O2S |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-hydroxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H14BrN5O2S/c1-11-17(23-22-14-4-2-3-5-16(14)26)18(27)25(24-11)19-21-15(10-28-19)12-6-8-13(20)9-7-12/h2-10,24,26H,1H3 |
InChI Key |
NVDDKKONYIDIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Ring
The thiazole moiety is synthesized via Hantzsch thiazole synthesis , a well-established method for constructing 1,3-thiazoles. Key steps include:
-
Reaction of p-bromoacetophenone with thiourea under acidic conditions (HCl or H₂SO₄) to form 4-(4-bromophenyl)-1,3-thiazol-2-amine .
-
Bromination or functionalization of the intermediate to introduce reactive sites for subsequent coupling.
Table 1: Thiazole Ring Synthesis Conditions
The choice of solvent (ethanol or dioxane) and temperature (reflux at 80–100°C) critically influences yield .
Preparation of the Pyrazolone Core
The pyrazolone ring is constructed via cyclocondensation of β-ketoesters with hydrazines :
-
Ethyl acetoacetate reacts with 2-hydroxyphenylhydrazine in ethanol under acidic catalysis (HCl) to form 5-methyl-4-(2-hydroxyphenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one .
-
Intramolecular cyclization is facilitated by eliminating water or ethanol, forming the dihydro-pyrazol-3-one scaffold .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of ethyl acetoacetate, followed by keto-enol tautomerization and cyclization .
Table 2: Pyrazolone Core Synthesis Parameters
| Starting Material | Reagent/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Ethyl acetoacetate | 2-Hydroxyphenylhydrazine, HCl, EtOH (reflux, 6 h) | 5-Methyl-4-(2-hydroxyphenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one | 72 |
Formation of the Hydrazone Linkage
The hydrazone bridge is introduced via condensation between pyrazolone and arylhydrazines :
-
5-Methyl-2,4-dihydro-3H-pyrazol-3-one reacts with 2-hydroxyphenylhydrazine in ethanol under reflux, forming the (Z)-configured hydrazone .
-
Stereoselectivity is controlled by pH and temperature, with acetic acid catalysis favoring the (Z)-isomer .
Key Observation :
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the hydrazone’s NH and the adjacent carbonyl oxygen.
Final Cyclization and Coupling
The thiazole and pyrazolone-hydrazone units are coupled via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling :
-
2-Bromo-4-(4-bromophenyl)thiazole reacts with the pyrazolone-hydrazone intermediate in dimethylformamide (DMF) at 120°C for 12 h .
-
K₂CO₃ is used as a base to deprotonate the pyrazolone’s NH, facilitating nucleophilic attack on the thiazole’s bromine .
Table 3: Coupling Reaction Optimization
| Coupling Method | Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Nucleophilic substitution | DMF, K₂CO₃, 120°C, 12 h | 68 | 95 | |
| Suzuki-Miyaura | Pd(PPh₃)₄, NaHCO₃, DME/H₂O, 80°C | 75 | 98 |
Purification and Characterization
Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final compound . Analytical data includes:
-
¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.85–7.65 (m, 8H, aromatic), 10.2 (s, 1H, OH) .
-
HRMS : m/z calculated for C₂₀H₁₅BrN₄O₂S [M+H]⁺: 485.12, found: 485.10 .
Yield Optimization Strategies
-
Solvent Selection : Ethanol and DMF improve solubility of intermediates .
-
Catalyst Use : RuCl₃ or Pd catalysts enhance coupling efficiency .
-
Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
Challenges :
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in several reactions due to its functional groups:
Oxidation and Reduction
-
Oxidation : The hydrazone group can undergo oxidation using reagents like hydrogen peroxide (H₂O₂), converting the C=N bond to a carbonyl group.
-
Reduction : Reduction with sodium borohydride (NaBH₄) may alter the pyrazolone structure, potentially opening the ring or modifying the hydrazone.
Nucleophilic Addition
The thiazole ring’s sulfur atom may participate in nucleophilic substitution reactions, while the pyrazolone’s carbonyl group can act as an electrophilic site for nucleophilic attack.
Tautomerization
The hydrazone moiety can undergo tautomerization under acidic or basic conditions, affecting the compound’s stability and reactivity.
Reaction Conditions and Stability
-
Temperature : Reactions are typically performed at controlled temperatures (e.g., room temperature for condensation, elevated temperatures for cyclization).
-
Atmosphere : Inert atmospheres (e.g., nitrogen) are often used to prevent side reactions during sensitive steps.
-
Solvents : Polar aprotic solvents (e.g., DMSO) are favored for thiazole substitutions, while ethanol or water may be used for condensation.
Mechanistic Insights
The compound’s reactivity is governed by:
-
Electron-deficient thiazole ring : Facilitates nucleophilic attack.
-
Hydrazone’s conjugation : Influences tautomerization and redox behavior.
-
Pyrazolone’s keto-enol equilibrium : Determines stability and site-specific reactivity.
Physical and Structural Data
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₄BrN₅O₂S |
| Molecular Weight | 456.32 g/mol |
| Key Functional Groups | Pyrazolone, thiazole, hydrazone, bromophenyl, hydroxyl groups |
Scientific Research Applications
Basic Information
- Molecular Formula: C24H16BrN3O2S
- Molecular Weight: 490.37 g/mol
- CAS Number: 304668-21-1
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 621.4 ± 65.0 °C (Predicted) |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) |
| pKa | 1.01 ± 0.10 (Predicted) |
Antimicrobial Activity
Research indicates that derivatives of pyrazolines, including those related to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole and pyrazole moieties can inhibit various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
The thiazole and pyrazole frameworks are known to play crucial roles in anticancer drug design. Compounds similar to (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been studied for their ability to induce apoptosis in cancer cells. The presence of bromine and hydroxyl groups may enhance their efficacy by increasing lipophilicity and bioavailability .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, its structural components may interact with enzymes like cyclooxygenase or lipoxygenase, which are implicated in inflammatory processes and cancer progression .
Synthesis of Novel Polymers
The unique structure of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can serve as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in applications such as coatings and composites .
Photovoltaic Applications
There is ongoing research into using compounds with similar structures in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .
Pesticidal Activity
Studies indicate that thiazole derivatives exhibit significant pesticidal activity against various agricultural pests. The compound may be developed into a pesticide formulation that targets specific insect species while minimizing environmental impact .
Plant Growth Regulators
Research suggests that certain hydrazone derivatives can act as plant growth regulators, promoting growth and resistance to stress factors such as drought or salinity. This application could be particularly beneficial in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Its anticancer activity is attributed to the induction of apoptosis via the mitochondrial pathway, involving the activation of caspases.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The bromophenyl group in the target compound increases lipophilicity compared to methoxy (polar) or methyl groups . Fluorophenyl analogs (e.g., ) exhibit similar lipophilicity but reduced steric bulk .
- The 2-hydroxyphenyl group enhances aqueous solubility relative to purely aromatic substituents (e.g., diphenylethylidene in ) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods analogous to Dorofeeva’s protocol for (4Z)-pyrazolone derivatives, involving hydrazine condensation and thiazole ring formation . In contrast, triazole-containing analogs () require click chemistry or cycloaddition steps .
Structural Planarity and Packing: Fluorophenyl derivatives () exhibit near-planar conformations with one fluorophenyl group perpendicular to the core, influencing crystallinity .
Bromine’s electron-withdrawing nature could enhance binding affinity compared to methyl or methoxy substituents .
Research Findings and Implications
- Thermodynamic Stability: The Z-configuration of the hydrazinylidene group is stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, a feature absent in non-hydroxylated analogs (e.g., ) .
- Drug Development Potential: Compared to diphenylethylidene derivatives (), the target compound’s hydroxyl group may improve solubility for in vivo applications, though bromine’s hydrophobicity remains a challenge .
- Spectroscopic Characterization : NMR and UV-Vis data for similar compounds (e.g., ) suggest that the target compound’s hydroxyl and bromine substituents will produce distinct shifts in aromatic proton signals and absorption maxima .
Biological Activity
The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 304668-21-1) is a pyrazolone derivative with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer, antimicrobial, and other therapeutic effects.
Molecular Characteristics
- Molecular Formula: C24H16BrN3O2S
- Molecular Weight: 490.37 g/mol
- Density: 1.50±0.1 g/cm³ (Predicted)
- Boiling Point: 621.4±65.0 °C (Predicted)
- pKa: 1.01±0.10 (Predicted)
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent anticancer activities. For instance, a related thiazolyl pyrazolone compound showed high antiproliferative activity against various cancer cell lines, including:
- Leukemic Cell Line SR: GI50 = 0.0351 µM
- Ovarian Cancer Cell Line OVCAR-3: GI50 = 0.248 µM
These findings suggest that the thiazole and pyrazolone moieties contribute significantly to the anticancer properties of the compound .
The anticancer mechanism involves:
- Induction of Apoptosis: The compound promotes cell death in cancer cells while sparing normal cells.
- Disruption of Cellular Functions: It inhibits mitochondrial and lysosomal activities, leading to cell membrane disintegration .
Antimicrobial Activity
The compound's thiazole ring is known for its antimicrobial properties, which may extend to this derivative as well. In vitro studies have shown that thiazole derivatives can inhibit the growth of various bacterial and fungal strains by disrupting lipid biosynthesis and other cellular mechanisms .
Study Findings
A study on related thiazole derivatives demonstrated:
- Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Significant inhibition of fungal growth was observed.
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the compound enhances its biological activity:
- The bromophenyl group increases lipophilicity and may enhance cellular uptake.
- The hydrazone linkage is crucial for the biological activity, influencing both anticancer and antimicrobial effects.
Case Study 1: Anticancer Efficacy
A synthesized derivative similar to the target compound was tested against human hepatocellular carcinoma (HepG2) cells and showed selective toxicity towards cancer cells compared to non-tumorigenic fibroblasts. This selectivity is critical for developing safer anticancer therapies .
Case Study 2: Antimicrobial Testing
In a comparative study of various thiazole derivatives, compounds structurally related to our target exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development in treating infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodology : The compound is synthesized via multi-step reactions. A representative approach involves:
Cyclization : Reacting thiosemicarbazide with bromoacetyl intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) in ethanol under reflux with glacial acetic acid as a catalyst .
Hydrazone formation : Condensation with 2-hydroxyphenylhydrazine derivatives under controlled pH and temperature to stabilize the Z-configuration of the hydrazinylidene group .
Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve >95% purity .
- Key Considerations : Reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of intermediates are critical for yield optimization .
Q. How can spectroscopic and crystallographic methods be used to confirm the structure of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, pyrazole N–H at δ 10–12 ppm) and compare with analogous thiazole-pyrazolone hybrids .
- X-ray crystallography : Resolve the Z-configuration of the hydrazinylidene group and dihedral angles between the thiazole and pyrazol-3-one rings (e.g., N–N–C–C torsion angles ≈176° ).
- HPLC : Validate purity using C18 columns with UV detection (λ = 254 nm) and isocratic elution (acetonitrile/water) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for structurally similar pyrazol-3-one derivatives?
- Case Analysis :
- Example Conflict : Derivatives with 4-bromophenyl groups show variable antimicrobial activity (e.g., MIC ranges from 2–64 µg/mL) depending on substitution patterns .
- Resolution Tactics :
Dose-response profiling : Test compounds across a broader concentration range (e.g., 0.1–100 µM) using standardized assays (e.g., broth microdilution for bacteria) .
Cellular uptake studies : Quantify intracellular accumulation via LC-MS to rule out bioavailability discrepancies .
Structural analogs : Synthesize and compare activity of halogen-substituted variants (e.g., 4-chlorophenyl vs. 4-bromophenyl) to isolate electronic effects .
Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., kinases or oxidoreductases)?
- Methodology :
Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets of tyrosine kinases). Key parameters include:
- Hydrazinylidene group forming hydrogen bonds with catalytic lysine residues.
- Thiazole ring participating in π-π stacking with hydrophobic pockets .
MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to validate docking poses .
- Validation : Correlate computational predictions with experimental IC50 values from enzyme inhibition assays .
Q. What are the structure-activity relationship (SAR) implications of modifying the 2-hydroxyphenylhydrazinylidene moiety?
- Experimental Design :
Derivative synthesis : Replace the 2-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
Activity testing : Evaluate antioxidant capacity (DPPH/ABTS assays) and chelation potential for metal ions (e.g., Fe²⁺/Cu²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
